3-[3-(2-Aminoethyl)phenyl]phenol
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Overview
Description
3-[3-(2-Aminoethyl)phenyl]phenol is an organic compound that features a phenol group substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Aminoethyl)phenyl]phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Another method involves nucleophilic aromatic substitution, where an aryl halide is reacted with a nucleophile under specific conditions . This method requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Aminoethyl)phenyl]phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common for phenols due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-[3-(2-Aminoethyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2-Aminoethyl)phenyl]phenol involves its interaction with various molecular targets. As a phenol derivative, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, its aminoethyl group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, known for its antiseptic and disinfectant properties.
Hydroquinone: A reduced form of quinone, used in skin-lightening products and as a photographic developer.
Quinone: An oxidized form of phenol, involved in electron transfer processes in biological systems.
Uniqueness
3-[3-(2-Aminoethyl)phenyl]phenol is unique due to the presence of both a phenol and an aminoethyl group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler phenol derivatives.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-[3-(2-aminoethyl)phenyl]phenol |
InChI |
InChI=1S/C14H15NO/c15-8-7-11-3-1-4-12(9-11)13-5-2-6-14(16)10-13/h1-6,9-10,16H,7-8,15H2 |
InChI Key |
HJCZGBRBPXIGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CCN |
Origin of Product |
United States |
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